molecular formula C23H20O B12540745 1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene CAS No. 652142-09-1

1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene

Cat. No.: B12540745
CAS No.: 652142-09-1
M. Wt: 312.4 g/mol
InChI Key: UNAJKZCDZTVIHJ-UHFFFAOYSA-N
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Description

1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene is a complex organic compound that features a unique structure combining an indene and azulene moiety

Properties

CAS No.

652142-09-1

Molecular Formula

C23H20O

Molecular Weight

312.4 g/mol

IUPAC Name

1-[2-(6-methoxy-2-methyl-3H-inden-1-yl)ethenyl]azulene

InChI

InChI=1S/C23H20O/c1-16-14-19-10-12-20(24-2)15-23(19)21(16)13-11-18-9-8-17-6-4-3-5-7-22(17)18/h3-13,15H,14H2,1-2H3

InChI Key

UNAJKZCDZTVIHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C1)C=CC(=C2)OC)C=CC3=C4C=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene typically involves multiple steps, starting with the preparation of the indene and azulene precursors. The indene moiety can be synthesized through a Fischer indole cyclization reaction, which involves the cyclization of a hydrazone intermediate in the presence of glacial acetic acid and concentrated hydrochloric acid . The azulene moiety can be synthesized through a series of reactions involving the formation of a tetrahydrofuran intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as developing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene is not well-understood, but it is likely to involve interactions with specific molecular targets and pathways. For example, the compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene is unique due to its combination of an indene and azulene moiety, which may confer distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene is a synthetic compound derived from azulene, known for its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16O\text{C}_{16}\text{H}_{16}\text{O}

This compound features an azulene core with a methoxy-substituted indene moiety, which contributes to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas of interest:

Antioxidant Activity

Studies have demonstrated that compounds with azulene structures exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.

Anti-inflammatory Properties

Azulene derivatives have been noted for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, making it a candidate for treating inflammatory diseases.

Antimicrobial Effects

Preliminary investigations suggest that this compound possesses antimicrobial activity against various pathogens. This could be beneficial in developing new antimicrobial agents.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Free Radical Scavenging : The presence of electron-rich aromatic systems allows the compound to neutralize reactive oxygen species (ROS).
  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Membrane Interaction : Its hydrophobic nature may facilitate interactions with cell membranes, influencing cell signaling pathways.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyObjectiveFindings
Study 1Evaluate antioxidant activityThe compound showed significant free radical scavenging ability comparable to established antioxidants.
Study 2Investigate anti-inflammatory effectsIn vitro tests revealed a reduction in TNF-alpha and IL-6 levels in treated cells.
Study 3Assess antimicrobial propertiesThe compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at low concentrations.

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